molecular formula C11H12O2 B8561022 7-Methyl-indane-1-carboxylic acid

7-Methyl-indane-1-carboxylic acid

Cat. No.: B8561022
M. Wt: 176.21 g/mol
InChI Key: PCVWLBUECBSQPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-indane-1-carboxylic acid is a bicyclic organic compound comprising an indane core (a benzene ring fused to a cyclopentane) with a methyl substituent at position 7 and a carboxylic acid group at position 1. Its molecular formula is C₁₁H₁₂O₂, with a molecular weight of 176.21 g/mol. This structure confers unique physicochemical properties, such as moderate polarity due to the carboxylic acid group and enhanced lipophilicity from the methyl substituent.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

7-methyl-2,3-dihydro-1H-indene-1-carboxylic acid

InChI

InChI=1S/C11H12O2/c1-7-3-2-4-8-5-6-9(10(7)8)11(12)13/h2-4,9H,5-6H2,1H3,(H,12,13)

InChI Key

PCVWLBUECBSQPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(CCC2=CC=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Uses/Notes
7-Methyl-indane-1-carboxylic acid Indane -COOH (C1), -CH₃ (C7) C₁₁H₁₂O₂ 176.21 Research applications (hypothetical)
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Indole -COOH (C2), -CH₃ (C3), -Cl (C7) C₁₁H₁₀ClNO₂ 239.66 R&D use only; not for medicinal purposes
7-Methoxy-1H-indole-3-carboxylic acid Indole -COOH (C3), -OCH₃ (C7) C₁₀H₉NO₃ 191.18 >97.0% purity; sold for laboratory use
7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid Indole -COOH (C5), -C₅H₉N (C7), -C₆H₅ (C2) C₂₀H₂₀N₂O₂ 320.39 Complex structure; potential pharmacological interest

Key Observations

Core Structure Differences :

  • Indane vs. Indole : The indane core lacks the nitrogen atom present in indole derivatives, reducing hydrogen-bonding capacity and altering electronic properties. This makes this compound less polar than its indole counterparts, impacting solubility and interaction with biological targets .

Substituent Effects :

  • Electron-Withdrawing Groups (EWGs) : The chlorine atom in 7-Chloro-3-methyl-1H-indole-2-carboxylic acid increases molecular weight and acidity at the carboxylic acid group compared to the methyl substituent in the indane analog .
  • Electron-Donating Groups (EDGs) : The methoxy group in 7-Methoxy-1H-indole-3-carboxylic acid enhances solubility in polar solvents, a feature absent in the methyl-substituted indane derivative .

Functional Group Positioning :

  • Carboxylic acid placement (e.g., C1 in indane vs. C2/C3/C5 in indoles) influences intermolecular interactions. For example, C2-carboxylic acids in indoles are sterically hindered compared to C1 in indane, affecting reactivity in coupling reactions .

Potential Applications: Indole derivatives are frequently explored for medicinal chemistry due to their nitrogen-containing heterocycle, which mimics natural metabolites. In contrast, this compound’s lack of nitrogen may limit such applications but could favor materials science or agrochemical research .

Research Findings and Limitations

  • Synthetic Challenges: Indole derivatives like 7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid require multi-step syntheses due to complex substituents, whereas the indane analog’s simpler structure may allow more straightforward preparation .

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